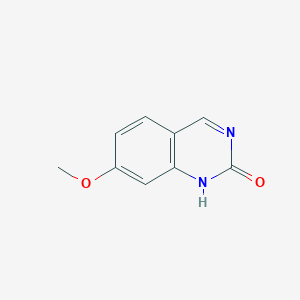

![molecular formula C9H13NO3 B1610815 [6-(2-Methoxyethoxy)pyridin-3-yl]methanol CAS No. 405103-53-9](/img/structure/B1610815.png)

[6-(2-Methoxyethoxy)pyridin-3-yl]methanol

Overview

Description

[6-(2-Methoxyethoxy)pyridin-3-yl]methanol, also known as MRS1477, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the family of P2Y14 receptor antagonists and has been shown to have promising effects in various biological systems.

Scientific Research Applications

Methoxylation and Methylation Processes

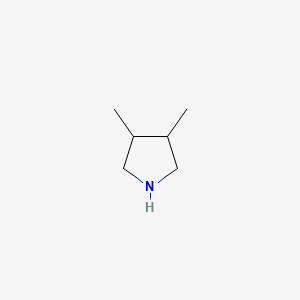

- The reaction of N-substituted 4-methyl-2-pyrrolidinones under mild conditions with alkaline methoxide in methanol leads to the formation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. This process is significant for synthesizing methoxylated compounds which are useful in various chemical syntheses and pharmaceutical applications (Bellesia et al., 2001).

Electrocatalytic Reduction of CO2

- Pyridinium and its substituted derivatives have been identified as effective and stable homogeneous electrocatalysts for the aqueous multiple-electron, multiple-proton reduction of carbon dioxide to products like methanol. The detailed mechanism involves the pyridinium radical playing a significant role in reducing intermediate products through sequential electron transfers, showcasing potential applications in sustainable chemistry and green energy production (Cole et al., 2010).

Photocatalytic Reactions

- The UV-irradiation of 3-pyridinecarboxamide in methanol under specific conditions results in methoxylation and methylation, indicating the potential for photocatalytic applications in organic synthesis and modification of compounds for material science research (Sugimori & Itoh, 1986).

Methanol Dehydrogenase Enzyme Studies

- Research on methanol dehydrogenase (MDH) from methylotrophic bacteria, particularly those involving pyrroloquinoline quinone (PQQ) as the catalytic center, highlights the enzyme's role in methanol metabolism. These studies are crucial for understanding microbial methanol utilization and have implications in biotechnology and environmental science (Keltjens et al., 2014).

Surface Chemistry and Catalysis

- Investigations into the adsorption and desorption of methanol on ceria nanocrystals with defined surface planes provide insights into the nature of surface sites and their catalytic activities. Such studies are important for the development of catalysts for environmental and industrial applications, demonstrating how methoxy groups interact with surface cations (Wu et al., 2012).

properties

IUPAC Name |

[6-(2-methoxyethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-4-5-13-9-3-2-8(7-11)6-10-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTTXNOUYATGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567772 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

405103-53-9 | |

| Record name | [6-(2-Methoxyethoxy)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)